
(S)-5-(Trimethylsilyl)pent-4-yn-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-5-(トリメチルシリル)ペンタ-4-イン-2-オールは、トリメチルシリル基がペンチンオール骨格に結合した有機化合物です。
準備方法
合成ルートと反応条件
(S)-5-(トリメチルシリル)ペンタ-4-イン-2-オールの合成は、一般的にアルキン化学を用います。一般的な方法の1つは、適切なアルキン前駆体を、制御された条件下でトリメチルシリル化剤と反応させることです。この反応は、多くの場合、所望の生成物の形成を促進するために、水素化ナトリウムなどの塩基の存在下で行われます。
工業的生産方法
工業的な環境では、(S)-5-(トリメチルシリル)ペンタ-4-イン-2-オールの製造は、同様の合成ルートを用いた大規模反応によって行われる可能性があります。このプロセスは、収率と純度を最適化するために、温度、圧力、反応時間などの反応パラメータを慎重に制御します。
化学反応の分析
反応の種類
(S)-5-(トリメチルシリル)ペンタ-4-イン-2-オールは、以下を含むさまざまな種類の化学反応を起こす可能性があります。
酸化: ヒドロキシル基は酸化されてカルボニル化合物を生成します。
還元: アルキンはアルケンまたはアルカンに還元されます。
置換: トリメチルシリル基は、他の官能基に置き換えることができます。
一般的な試薬と条件
酸化: ピリジニウムクロロクロメート(PCC)または過マンガン酸カリウム(KMnO4)などの試薬を使用できます。
還元: パラジウム炭素(Pd / C)または水素ガス(H2)などの触媒が一般的に使用されます。
置換: テトラブチルアンモニウムフルオリド(TBAF)などの試薬を使用して、トリメチルシリル基を除去できます。
生成される主な生成物
酸化: ケトンまたはアルデヒドの生成。
還元: アルケンまたはアルカンの生成。
置換: さまざまな置換ペンチンオール誘導体の生成。
科学研究の応用
(S)-5-(トリメチルシリル)ペンタ-4-イン-2-オールは、科学研究にいくつかの応用があります。
化学: 有機合成におけるビルディングブロックとして使用され、特に複雑な分子の形成に使用されます。
生物学: 生化学経路における潜在的な役割と、生体分子との相互作用について調査されています。
医学: 潜在的な治療特性と、医薬品化合物の合成における前駆体として調査されています。
産業: 特殊化学物質や材料の製造に使用されます。
科学的研究の応用
(S)-5-(Trimethylsilyl)pent-4-yn-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
(S)-5-(トリメチルシリル)ペンタ-4-イン-2-オールがその効果を発揮するメカニズムは、使用される特定のコンテキストによって異なります。化学反応では、トリメチルシリル基は保護基として機能し、反応性の中間体を安定化し、選択的な変換を促進します。生物系では、この化合物は特定の酵素や受容体と相互作用し、生化学経路に影響を与える可能性があります。
類似の化合物との比較
類似の化合物
®-5-(トリメチルシリル)ペンタ-4-イン-2-オール: (S)-5-(トリメチルシリル)ペンタ-4-イン-2-オールの鏡像異性体で、化学的特性は似ていますが、生物学的活性は異なります。
5-(トリメチルシリル)ペンタ-4-イン-2-オン: ヒドロキシル基の代わりにカルボニル基を持つ関連化合物。
5-(トリメチルシリル)ペンタ-4-イン-2-アミン: アミン基を持つ誘導体。
独自性
(S)-5-(トリメチルシリル)ペンタ-4-イン-2-オールは、特定の立体化学と、トリメチルシリル基とアルキン部分の両方の存在により、独自です。これらの特徴の組み合わせにより、合成化学における汎用性の高い化合物となり、さまざまな研究アプリケーションにおいて貴重なツールとなっています。
類似化合物との比較
Similar Compounds
®-5-(Trimethylsilyl)pent-4-yn-2-ol: The enantiomer of (S)-5-(Trimethylsilyl)pent-4-yn-2-ol, with similar chemical properties but different biological activity.
5-(Trimethylsilyl)pent-4-yn-2-one: A related compound with a carbonyl group instead of a hydroxyl group.
5-(Trimethylsilyl)pent-4-yn-2-amine: A derivative with an amine group.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both a trimethylsilyl group and an alkyne moiety. This combination of features makes it a versatile compound in synthetic chemistry and a valuable tool in various research applications.
特性
分子式 |
C8H16OSi |
|---|---|
分子量 |
156.30 g/mol |
IUPAC名 |
(2S)-5-trimethylsilylpent-4-yn-2-ol |
InChI |
InChI=1S/C8H16OSi/c1-8(9)6-5-7-10(2,3)4/h8-9H,6H2,1-4H3/t8-/m0/s1 |
InChIキー |
ZTXCCPZECKSLOX-QMMMGPOBSA-N |
異性体SMILES |
C[C@@H](CC#C[Si](C)(C)C)O |
正規SMILES |
CC(CC#C[Si](C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


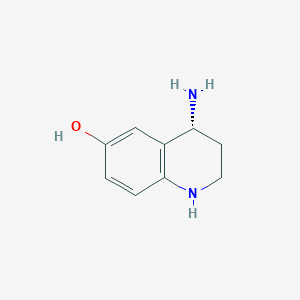


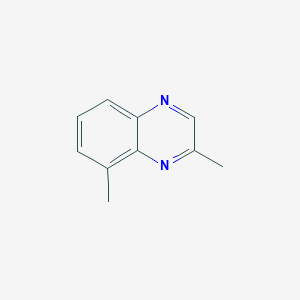
![1,3-Dimethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11919500.png)
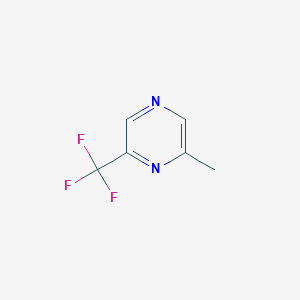
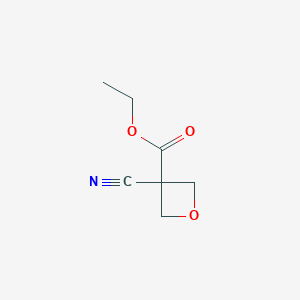


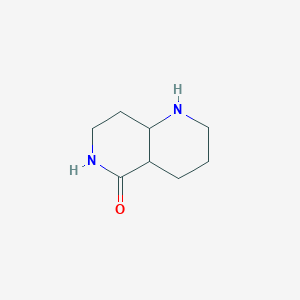

![5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile](/img/structure/B11919534.png)


